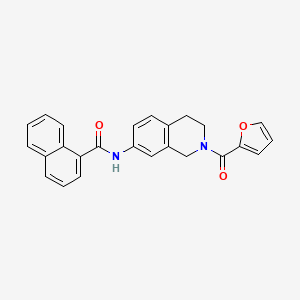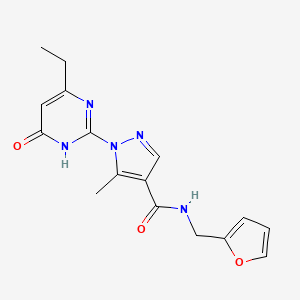![molecular formula C25H28N6O3S B3008900 1-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1224016-59-4](/img/structure/B3008900.png)
1-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a triazolo-pyrimidine ring, and a thieno ring. These types of structures are often found in pharmaceuticals and other biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the individual rings, followed by their coupling. Piperazine derivatives can be synthesized from diamines, and pyrimidine derivatives can be synthesized from amines and carbonyl compounds .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperazine, triazolo-pyrimidine, and thieno rings. These rings would likely contribute to the compound’s overall shape and reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various rings and functional groups. For example, the piperazine ring could potentially undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the various rings could affect its solubility and stability .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Compounds with structural similarities have been synthesized and evaluated for various biological activities. For instance, the synthesis of new 1,2,4-triazolo[1,5-c]pyrimidines and pyrimido[1,6-b]-[1,2,4]triazine derivatives demonstrated potential antimicrobial activities (A. El-Agrody et al., 2001). Similarly, other research synthesized certain new 1,2,4-triazolo[1,5-alpha]pyrimidines as potential antihypertensive agents, showing promising activity (S. M. Bayomi et al., 1999).
Antimicrobial Activities
The antimicrobial activity of synthesized compounds is a significant area of research. For example, novel 1,2,4-triazole derivatives were created and evaluated for their antimicrobial properties, with some demonstrating good or moderate activities against test microorganisms (H. Bektaş et al., 2010). This line of research highlights the potential of these compounds in developing new antimicrobial agents.
Antagonist Activity and Drug Synthesis
Further studies have explored the synthesis of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives with antagonist activity towards 5-HT2 receptors, indicating their potential in neurological and psychiatric disorder treatment (Yoshifumi Watanabe et al., 1992).
Antimicrobial and Antitumor Agents
The synthesis of new thiazolopyrimidines as potential antimicrobial and antitumor agents represents another significant application. Some compounds exhibited promising antimicrobial activity, although no appreciable antitumor activity was observed (M. Said et al., 2004).
Green Chemistry Approaches
The use of green chemistry principles in the synthesis of related compounds, such as the production of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one in supercritical carbon dioxide, showcases innovative approaches to chemical synthesis with environmental considerations (A. Baklykov et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
12-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O3S/c1-3-11-30-24(34)23-20(10-16-35-23)31-21(26-27-25(30)31)8-9-22(33)29-14-12-28(13-15-29)19-6-4-18(5-7-19)17(2)32/h4-7,10,16H,3,8-9,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKYLXOVHHTXLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B3008818.png)




![tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/no-structure.png)

![N'-(6-chlorobenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide](/img/structure/B3008828.png)
![N-(4-chlorobenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B3008829.png)
![Ethyl 4-[(5,7,8-trimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B3008831.png)
![2-[6-(3-Methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3008833.png)
![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3008835.png)
![5-Azaspiro[3.5]nonan-2-amine;dihydrochloride](/img/structure/B3008837.png)
